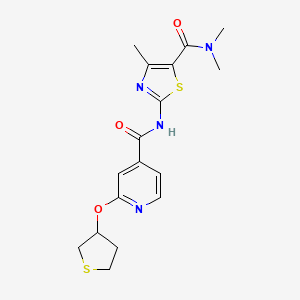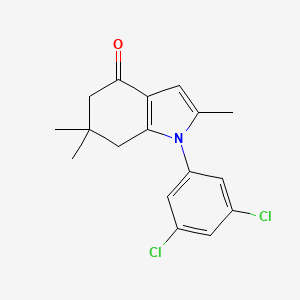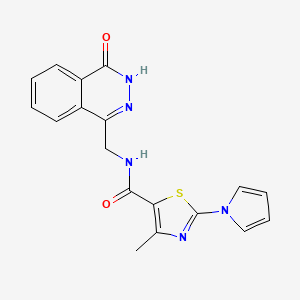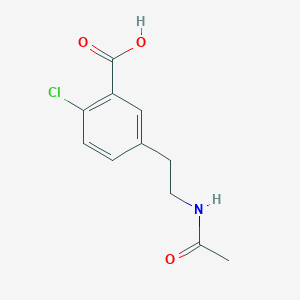
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide is a synthetic chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a thiazole core, a tetrahydrothiophene moiety, and an isonicotinamide group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide typically involves multi-step processes. The key steps often include:
Formation of the thiazole core through cyclization reactions.
Introduction of the tetrahydrothiophene ring via nucleophilic substitution.
Coupling of the isonicotinamide moiety using amide bond formation techniques. Each step necessitates specific reagents and conditions, such as solvents, catalysts, and temperature controls.
Industrial Production Methods: Scaling up the production of this compound for industrial applications demands optimization of the synthetic route to enhance yield and purity. Techniques like continuous flow synthesis and the use of advanced catalytic systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation
The compound can undergo oxidation reactions, particularly at the thiazole and tetrahydrothiophene rings.
Reduction
Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the isonicotinamide group.
Substitution
Both electrophilic and nucleophilic substitution reactions are possible at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions might utilize halogenated reagents or nucleophiles like thiolates.
Major Products Formed:
Oxidation leads to sulfoxides or sulfones.
Reduction results in amine derivatives.
Substitution reactions yield modified thiazole or tetrahydrothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide finds applications in a variety of research fields:
Chemistry
As a building block in the synthesis of complex organic molecules.
Biology
Potential use as a biochemical probe to study cellular pathways.
Medicine
Research into its activity as a potential therapeutic agent for various diseases.
Industry
Use as a precursor in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide exerts its effects depends on its target application:
Molecular Targets
It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Pathways Involved
The compound could influence signaling pathways, gene expression, or metabolic processes, depending on its specific molecular interactions.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide stands out due to its unique combination of structural motifs.
Similar Compounds
Examples include thiazole derivatives, isonicotinamide-based compounds, and other tetrahydrothiophene-containing molecules.
Uniqueness
This is a vast and complex topic; dive in and let me know if there's a part you'd like to explore in more detail!
Eigenschaften
IUPAC Name |
N,N,4-trimethyl-2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-10-14(16(23)21(2)3)26-17(19-10)20-15(22)11-4-6-18-13(8-11)24-12-5-7-25-9-12/h4,6,8,12H,5,7,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFYLZFSGZYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)
![4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2848381.png)
![3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2848384.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2848385.png)
![N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2848387.png)
![Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2848388.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2848392.png)

![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)
![N-(3-hydroxyphenyl)-2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848396.png)


